molecular formula C7H8N2 B1475627 5-Methyl-2-vinylpyrimidine CAS No. 1771735-36-4

5-Methyl-2-vinylpyrimidine

Cat. No. B1475627
CAS RN: 1771735-36-4
M. Wt: 120.15 g/mol
InChI Key: FWJOQHGHIHJIHY-UHFFFAOYSA-N
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Description

“5-Methyl-2-vinylpyrimidine” is a chemical compound with the molecular formula C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da .


Molecular Structure Analysis

The molecular structure of “5-Methyl-2-vinylpyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecule also contains a vinyl group (ethenyl) and a methyl group attached to the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidines, including “5-Methyl-2-vinylpyrimidine”, can undergo various chemical reactions. For instance, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Polysubstituted 5-Aminopyrimidine-2(1H)-thiones A study highlighted an efficient method for synthesizing polysubstituted 5-aminopyrimidine-2(1H)-thiones from vinyl azides and thiourea. This reaction is notable for its simplicity, efficiency, and the lack of need for additional additives, showcasing a potential application in chemical synthesis and material science (Shao et al., 2012).

Water-mediated Synthesis of Disubstituted 5-Aminopyrimidines Another significant research finding was the development of an efficient and eco-friendly method for synthesizing disubstituted 5-aminopyrimidines from vinyl azides using water as a solvent under microwave irradiation. This method offers high conversion rates, shorter reaction times, and cleaner reaction profiles, emphasizing the role of green chemistry in modern synthesis processes (Dehbi et al., 2018).

Material Science and Engineering Applications

Microporous Poly(vinylidene Fluoride) Hollow Fiber Membranes In material science, a study utilized a green solvent, Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, for preparing poly(vinylidene fluoride) (PVDF) hollow fiber membranes. This process utilized thermally induced phase separation and non-solvent induced phase separation techniques, demonstrating the application of chemical compounds in creating advanced materials with high water permeability and specific morphological characteristics (Hassankiadeh et al., 2015).

Environmental Applications

Selective Removal of Cr(VI) Anions A study focused on preparing ion-imprinted polymers using 4-Vinyl pyridine for the selective removal of Cr(VI) anions from aqueous media. This research presents an environmental application of vinyl pyridine derivatives in treating water contamination, showcasing the potential of such compounds in environmental chemistry and engineering (Bayramoglu & Arica, 2011).

Future Directions

Research on pyrimidines, including “5-Methyl-2-vinylpyrimidine”, is ongoing due to their numerous potential applications. For instance, multi-modal systems based on the association of a triphenyl-amine core with vinylpyrimidine units that exhibit nice acido and electrochromic properties are being developed . These systems can present up to three different forms allowing to modulate their absorption and luminescence properties over three discrete levels .

properties

IUPAC Name

2-ethenyl-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-7-8-4-6(2)5-9-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJOQHGHIHJIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-vinylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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